molecular formula C26H25N5O2S B2698279 5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-82-0

5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2698279
CAS No.: 868220-82-0
M. Wt: 471.58
InChI Key: POXMPAGVAMHLHD-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core, substituted at position 5 with a 4-(diphenylmethyl)piperazin-1-ylmethyl group. The diphenylmethyl-piperazine moiety suggests affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the furan-2-yl group contributes to π-π stacking interactions. This hybrid structure combines heterocyclic diversity, making it a candidate for antimicrobial, antifungal, or CNS-targeted applications .

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXMPAGVAMHLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CO4)C5=C(N6C(=NC=N6)S5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its antimicrobial, antifungal, and antitumor activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Observations:

  • Diphenylmethyl vs. Fluorophenyl Groups : The diphenylmethyl group in the target compound may enhance lipophilicity and CNS penetration compared to the 2-fluorophenyl analog (), which prioritizes metabolic stability via fluorine substitution .
  • Hydroxyl Position : The 6-OH group in the target compound and G857-1881 contrasts with methoxy or alkyl substituents in ’s thiadiazoles. Hydroxyl groups improve aqueous solubility but may reduce membrane permeability .

Antifungal Potential

highlights triazolo-thiadiazoles as potent 14-α-demethylase inhibitors (IC₅₀ values in nanomolar range), critical for ergosterol biosynthesis. Molecular docking of these compounds with 3LD6 (14-α-demethylase) revealed strong hydrophobic interactions with the heme cofactor . The target compound’s triazolo-thiazol core may offer similar binding modes, but its diphenylmethyl group could disrupt enzyme-substrate interactions compared to smaller R-groups in thiadiazoles.

Biological Activity

The compound 5-{4-(diphenylmethyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a diphenylmethyl group and a furan moiety linked to a triazole-thiazole core. Its molecular formula is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 378.48 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compounds similar in structure may act as inhibitors of key enzymes such as tyrosinase and urease, which are involved in melanogenesis and urea metabolism, respectively. For example, related piperazine derivatives have shown significant inhibitory effects on Agaricus bisporus tyrosinase with IC50 values around 0.18 µM, indicating strong competitive inhibition mechanisms .
  • Antimicrobial Activity : Compounds containing thiazole and triazole rings are often evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit significant antibacterial and antifungal activities through the disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : The structural components of this compound suggest potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Study on Tyrosinase Inhibition : A study evaluating similar piperazine derivatives demonstrated their effectiveness as tyrosinase inhibitors. The findings indicated that specific modifications to the piperazine ring could enhance binding affinity to the enzyme's active site, suggesting a structure-activity relationship that could be explored further for developing skin-whitening agents .
  • Antimicrobial Evaluation : A series of tests conducted on related compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies highlighted the potential for developing new antibiotics based on the structural framework of this compound.
  • Anticancer Activity : In vitro assays revealed that derivatives featuring similar moieties exhibited cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Data Table: Biological Activities Overview

Activity TypeRelated CompoundIC50 Value (µM)Mechanism of Action
Tyrosinase Inhibition4-(4-fluorobenzyl)piperazin-1-yl0.18Competitive inhibition
AntibacterialVarious5 - 30Disruption of cell wall synthesis
AnticancerSimilar DerivativesVariesInduction of apoptosis through oxidative stress

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